(S)-1-Phenylethanol

Description

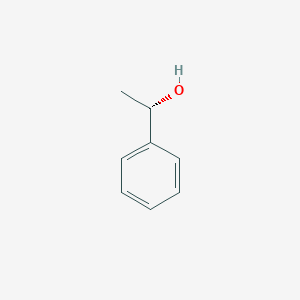

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073259 | |

| Record name | Benzenemethanol, .alpha.-methyl-, (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | (S)-(-)-sec-Phenethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1445-91-6 | |

| Record name | (S)-1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-methyl-, (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLETHANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MIC4QLY2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-1-Phenylethanol physical properties and specifications

An In-depth Technical Guide to the Physical Properties and Specifications of (S)-1-Phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables for ease of comparison and includes detailed experimental protocols for the determination of key properties.

Chemical Identity

This compound, also known as (S)-(-)-α-Methylbenzyl alcohol, is a chiral aromatic alcohol. Its stereochemistry makes it a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry.

| Identifier | Value |

| IUPAC Name | (1S)-1-phenylethanol[1][2] |

| Synonyms | (-)-Methyl phenyl carbinol, (S)-(-)-alpha-Methylbenzyl alcohol, (S)-(-)-sec-Phenylethyl alcohol[3][4] |

| CAS Number | 1445-91-6[3][4] |

| Molecular Formula | C₈H₁₀O[3][4] |

| Molecular Weight | 122.16 g/mol [1][3][4] |

| InChI Key | WAPNOHKVXSQRPX-ZETCQYMHSA-N[3][5] |

| SMILES | C--INVALID-LINK--c1ccccc1[3][5] |

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. These values are critical for reaction design, process development, and quality control.

Table 2.1: General Physical Properties

| Property | Value | Conditions |

| Appearance | Clear, colorless to pale yellow liquid[6][7] | Room Temperature |

| Odor | Mild, floral, slightly sweet[6] | - |

| Melting Point | 9-11 °C[3][5][8] | - |

| Boiling Point | 88-89 °C[3][5] | 10 mmHg |

| 98 °C[8] | 20 mmHg | |

| 204 °C[9][10] | 745 mmHg | |

| Density | 1.012 g/mL[3][5] | at 20 °C |

| 0.992 g/mL[3] | at 25 °C | |

| Refractive Index | 1.526 - 1.528[8] | at 20 °C, D-line |

| 1.527[5] | at 20 °C, D-line | |

| Vapor Pressure | 0.139 mmHg[8][11] | at 25 °C |

| Water Solubility | 20 g/L[11][12] | at 20 °C |

Table 2.2: Chiral Properties

| Property | Value | Conditions |

| Optical Rotation ([α]) | -44.0°[3] | neat, 22 °C, D-line |

| -45 ± 2°[5] | c = 5% in methanol, D-line | |

| -45.0 ± 1.0°[13] | c=5 in methanol |

Commercial Specifications

Commercially available this compound is offered in various grades of purity and enantiomeric excess. The following table provides typical specifications that are important for applications requiring high stereochemical integrity.

Table 3.1: Typical Commercial Specifications

| Specification | Value | Method |

| Purity (Assay) | ≥97%[3] | Gas Chromatography (GC) |

| ≥98.5% (sum of enantiomers)[5] | Gas Chromatography (GC) | |

| ≥99.0% (sum of enantiomers) | Gas Chromatography (GC) | |

| Enantiomeric Excess (ee) | ≥97:3 (S:R)[5] | Chiral Gas Chromatography (GC) |

| ≥98.5:1.5 (S:R) | Chiral Gas Chromatography (GC) |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and specifications are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Determination of Purity by Gas Chromatography (GC)

This method is suitable for determining the chemical purity of this compound.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm or equivalent.

-

Carrier Gas: Helium at a constant flow of 2.1 mL/min.

-

Injector Temperature: 270 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program: Hold at 60 °C for 10 minutes, then ramp at 5 °C/min to 150 °C and hold for 10 minutes.

-

Injection Volume: 0.5 µL.

-

Split Ratio: 100:1.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

-

Data Analysis: The percent purity is calculated based on the area percent of the main peak relative to the total area of all peaks (excluding the solvent peak).

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This protocol is designed for the separation and quantification of the (S) and (R) enantiomers of 1-Phenylethanol (B42297).

-

Instrumentation: Gas chromatograph with an FID detector.

-

Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 μm film thickness.[3]

-

Carrier Gas: Helium at 24 psi.[3]

-

Injector Temperature: 250 °C.[3]

-

Detector Temperature: 250 °C.[3]

-

Oven Temperature: Isothermal at 120 °C.[3]

-

Injection Volume: 1 µL.[3]

-

Split Ratio: 80:1.[3]

-

Sample Preparation: Prepare a 3 mg/mL solution of the sample in methanol.[3]

-

Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. The elution order should be confirmed with authentic standards of the (R) and (S) enantiomers.

Determination of Optical Rotation

This procedure measures the extent to which this compound rotates plane-polarized light.

-

Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm).

-

Sample Cell: 1.00 dm path length.

-

Procedure:

-

Zeroing: Fill the sample cell with the pure solvent (e.g., methanol) and place it in the polarimeter to set the zero point.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (e.g., 5 g/100 mL).

-

Measurement: Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present. Place the filled cell in the polarimeter and record the observed optical rotation (α) at a specified temperature (e.g., 20 °C).

-

-

Calculation of Specific Rotation ([α]): [α] = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

-

Logical Relationships

The physical properties and specifications of this compound are interconnected and collectively define its quality and suitability for specific applications. The following diagram illustrates these relationships.

Caption: Logical workflow of this compound characterization.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 1-phenylethanol [stenutz.eu]

- 11. uma.es [uma.es]

- 12. agilent.com [agilent.com]

- 13. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-1-Phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-1-Phenylethanol, a crucial chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, applications, and safety protocols, presented in a format tailored for professionals in research and development.

Chemical Identity and Molecular Structure

This compound is the (S)-enantiomer of 1-phenylethanol (B42297).[1] It is a chiral secondary alcohol characterized by a phenyl group and a hydroxyl group attached to the same stereogenic carbon center.[2]

CAS Number: 1445-91-6[2][3][4][5][6][7][8]

Molecular Structure:

-

SMILES: C--INVALID-LINK--c1ccccc1[9]

-

InChI: 1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1[9]

-

InChI Key: WAPNOHKVXSQRPX-ZETCQYMHSA-N[9]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic aromatic, floral odor.[2][7] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 122.16 g/mol | [3][4][6][7] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Melting Point | 9-11 °C | [7][9] |

| Boiling Point | 88-89 °C at 10 mmHg | [7][9] |

| Density | 1.012 g/mL at 20 °C | [7][9] |

| Refractive Index | n20/D 1.528 | [7] |

| Optical Activity | [α]22/D -44.0°, neat | [7][9] |

| Water Solubility | 20 g/L at 20 °C | [7] |

| XLogP3 | 1.4 | [6] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ 1.49–1.50 (d, J = 6.5 Hz, 3H), 2.01 (s, 1H), 4.91 (q, J = 6.5 Hz, 1H), 7.26–7.39 (m, 5H) | [10] |

| ¹³C NMR (CDCl₃) | δ 25.1, 70.4, 125.4, 127.4, 128.5, 145.9 | [10] |

| IR (thin film, cm⁻¹) | 3364, 3030, 1493, 1452, 1007, 761, 699 | [10] |

| Mass Spec. (GC-MS) | Major fragments at m/z 107, 104 | [1] |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is of significant industrial importance. Common strategies involve the asymmetric reduction of acetophenone (B1666503) or the kinetic resolution of racemic 1-phenylethanol.

Asymmetric Synthesis Workflow

A prevalent method for producing this compound is the asymmetric reduction of its corresponding ketone, acetophenone. This can be achieved through both biocatalytic and chemocatalytic approaches. The general workflow is depicted below.

Caption: Asymmetric synthesis workflow for this compound.

Experimental Protocols

This protocol is based on the use of a whole-cell biocatalyst for the asymmetric reduction of acetophenone.[3][4]

Materials:

-

Acetophenone

-

Ispir bean (Phaseolus vulgaris) acetone (B3395972) powder (as alcohol dehydrogenase source)

-

Glucose (as cosubstrate for cofactor regeneration)

-

Phosphate (B84403) buffer (pH 7.0)

-

Orbital shaker

Methodology:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.0), acetophenone (6 mM), glucose (25.15 mM), and Ispir bean acetone powder (175 mg/mL).[3][4]

-

Incubate the reaction mixture in an orbital shaker at 30°C for 36 hours.[3][4]

-

Monitor the reaction progress and the concentration of this compound using HPLC with a chiral column (e.g., Chiralcel OB).[3][4]

-

Upon completion, the product can be extracted and purified. This method has been shown to produce this compound with an enantiomeric excess of >99%.[3][4]

This protocol utilizes a lipase (B570770) to selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted this compound.[11]

Materials:

-

Racemic (R,S)-1-phenylethanol

-

Vinyl acetate (B1210297) (acylating agent)

-

Novozyme 435 (immobilized lipase)

-

n-Hexane (solvent)

-

Sealed glass bioreactor

Methodology:

-

Dissolve (R,S)-1-phenylethanol (240 mM) in n-hexane in a sealed glass bioreactor.[11]

-

Add vinyl acetate and Novozyme 435 (11 mg/mL) to the reaction mixture.[11]

-

Conduct the reaction at 42°C with stirring for 75 minutes.[11]

-

After the reaction, remove the biocatalyst by filtration.

-

Evaporate the solvent under vacuum.

-

The remaining unreacted alcohol will be highly enriched in the (S)-enantiomer. The enantiomeric excess can be determined by chiral HPLC.[11]

Applications in Research and Drug Development

This compound is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules.[2][12]

-

Chiral Building Block: It serves as a fundamental building block for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[5][12] Its defined stereocenter is crucial for imparting the desired stereochemistry in the final product.

-

Pharmaceutical Synthesis: It is a precursor for various pharmaceutical compounds, including those with antidiabetic, antidepressant, and antirabic activities.[13][14][15]

-

Chiral Auxiliary and Resolving Agent: this compound is used in the kinetic resolution of racemic acids and alcohols through esterification, which facilitates the separation of enantiomers.[5]

-

Ligand Synthesis: It is a precursor for the synthesis of chiral ligands, such as chiral phosphines, which are essential in asymmetric catalysis for producing enantiomerically enriched fine chemicals.[5]

Logical Relationship in Chiral Synthesis

The utility of this compound in drug development is fundamentally linked to the principle of chirality, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity.

Caption: Role of this compound in producing enantiopure APIs.

Safety and Handling

Proper handling of this compound is essential in a laboratory and manufacturing setting.

Hazard Identification:

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and inhalation of vapor. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[18][19] Keep away from sources of ignition.[19]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[17][19] Recommended storage temperature is 2-8°C.[7]

-

First Aid:

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[16][19]

References

- 1. 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1445-91-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Optimization of the asymmetric synthesis of (S)-1-phenyle... [degruyterbrill.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Chiral Alcohol | For Research Use [benchchem.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. (S)-(-)-1-PHENYLETHANOL | 1445-91-6 [chemicalbook.com]

- 8. (S)-(-)-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. (S)-(-)-1-Phenylethanol 97 1445-91-6 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Enantioselective synthesis of ( S )-1-phenylethanol, a precursor to low-molecular-weight bioregulators - Chanysheva - Russian Journal of General Chemistry [journals.rcsi.science]

- 14. Enantioselective Bioreduction of Acetophenone into ( R )- and ( S )-1-Phenylethanols - Chanysheva - Russian Journal of General Chemistry [bakhtiniada.ru]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [wap.guidechem.com]

- 17. carlroth.com [carlroth.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of (S)-1-Phenylethanol: A Technical Overview

This guide provides an in-depth analysis of the spectroscopic data for the chiral molecule (S)-1-Phenylethanol, a key intermediate in pharmaceutical and fine chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signatures confirming its molecular structure.

1.1. ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.39 - 7.26 | Multiplet | - | 5 | Ar-H |

| ~4.91 | Quartet | ~6.5 | 1 | CH (OH) |

| ~2.01 | Singlet (broad) | - | 1 | OH |

| ~1.49 | Doublet | ~6.5 | 3 | CH₃ |

| Note: Data acquired in CDCl₃ at 400 or 500 MHz. The chemical shift of the hydroxyl proton can vary depending on concentration and temperature.[1] |

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~145.9 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~127.4 | Ar-C H |

| ~125.4 | Ar-C H |

| ~70.4 | C H(OH) |

| ~25.1 | C H₃ |

| Note: Data acquired in CDCl₃ at 100 or 125 MHz.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (ṽ) cm⁻¹ | Description of Vibration | Functional Group |

| ~3364 | O-H stretch (broad) | Alcohol |

| ~3030 | C-H stretch (aromatic) | Aromatic Ring |

| ~2965 | C-H stretch (aliphatic) | Methyl/Methine |

| ~1493, 1452 | C=C stretch (in-ring) | Aromatic Ring |

| ~1089, 1007 | C-O stretch | Secondary Alcohol |

| ~761, 699 | C-H bend (out-of-plane) | Monosubstituted Benzene |

| Note: Spectra are often recorded as a thin film (neat).[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Relative Intensity |

| 122 | [M]⁺ (Molecular Ion) | [C₈H₁₀O]⁺ | Moderate |

| 107 | [M-CH₃]⁺ | [C₇H₇O]⁺ | High (Base Peak) |

| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | High |

| Note: Data typically acquired via Electron Ionization (EI) in a GC-MS system.[2][3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Acquire the spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Acquire the spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).[4]

IR Spectrum Acquisition (Neat/Thin Film):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[2]

-

Sample Preparation: Apply a single drop of neat (undiluted) this compound directly onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Data Collection: Record the spectrum typically over a range of 4000-600 cm⁻¹.[5]

-

Processing: Perform a background scan of the clean ATR crystal or empty salt plates. Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[6]

-

GC Conditions: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C).

-

MS Conditions: Set the ion source to EI mode at 70 eV. Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum to identify the molecular ion and key fragment ions.[3]

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.

Diagram 2: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound under Electron Ionization (EI).

References

Introduction to Chirality and Optical Rotation in 1-Phenylethanol

An In-depth Technical Guide on the Chirality and Optical Rotation of (S)-1-Phenylethanol

Chirality is a fundamental geometric property in chemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of hands.[1] These mirror-image isomers are known as enantiomers. 1-Phenylethanol (B42297) possesses a single stereogenic center—the carbon atom bonded to the hydroxyl group, the phenyl group, a methyl group, and a hydrogen atom.[2][3] This structural feature gives rise to two distinct enantiomers: this compound and (R)-1-Phenylethanol.

While enantiomers share identical physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light.[3][4] This phenomenon is termed optical activity. One enantiomer will rotate the plane of polarized light in a clockwise (dextrorotatory, designated as (+)) direction, while its counterpart will rotate it by an equal magnitude in the opposite, counter-clockwise (levorotatory, designated as (-)) direction.[3][5] For 1-phenylethanol, the (S)-enantiomer is levorotatory, hence it is systematically named (S)-(-)-1-Phenylethanol.[6] This distinct property is crucial for distinguishing between enantiomers and is of paramount importance in fields like pharmacology, where the biological activity of two enantiomers can vary dramatically.[1]

Quantitative Data on Optical Rotation

The specific rotation ([α]) is a standardized measure of a chiral compound's optical activity. It is a characteristic physical constant for a given enantiomer under specific experimental conditions. The table below summarizes the reported specific rotation values for this compound.

| Enantiomer | Specific Rotation ([α]) | Concentration (c) | Solvent | Temperature (°C) | Wavelength |

| (S)-(-)-1-Phenylethanol | -45.0 ± 1.0° | 5 g / 100 mL | Methanol | Not Specified | D-line |

| (S)-(-)-1-Phenylethanol | -45 ± 2° | 5% (5 g / 100 mL) | Methanol | Not Specified | D-line |

| (S)-(-)-1-Phenylethanol | -45 ± 1° | 5% (5 g / 100 mL) | Methanol | 20 | D-line |

| (S)-(-)-1-Phenylethanol | -45.5° | 5% | Methanol | 23 | D-line |

| (S)-(-)-1-Phenylethanol | -44.0° | Neat (pure liquid) | N/A | 22 | D-line |

| (R)-(+)-1-Phenylethanol | +43.03° | Not Specified | Methanol | Not Specified | D-line |

Note: The "D-line" refers to the sodium D-line, a standard wavelength of 589 nm used for polarimetry measurements.

Experimental Protocol: Determination of Specific Rotation

The measurement of optical rotation is performed using an instrument called a polarimeter.[5] The following outlines a detailed methodology for determining the specific rotation of this compound.

Instrumentation and Materials

-

Polarimeter: Equipped with a sodium D-line lamp (589 nm).[3]

-

Volumetric Flask: For accurate solution preparation.

-

Analytical Balance: For precise mass measurements.

-

Solvent: Methanol (or other specified solvent).

-

This compound sample.

Sample Preparation

-

Accurately weigh a specific mass of the this compound sample.

-

Dissolve the sample in a high-purity solvent (e.g., methanol) in a volumetric flask.

-

Ensure the final volume is precisely known to calculate the concentration (c) in grams per milliliter (g/mL). For example, a 5% solution corresponds to a concentration of 0.05 g/mL.[6]

Measurement Procedure

-

Instrument Warm-up: Turn on the polarimeter and allow the lamp to warm up for approximately 10 minutes to ensure a stable light source.[7]

-

Calibration (Zeroing): Fill the sample cell with the pure solvent (the "blank"). Place the cell in the polarimeter and take a reading. This value is set as the zero point to correct for any rotation caused by the solvent or the cell itself.[7]

-

Sample Measurement: Rinse and fill the sample cell with the prepared solution of this compound, ensuring no air bubbles are present.[7]

-

Record Rotation: Place the filled cell in the polarimeter and record the observed optical rotation (α) in degrees. Also, record the temperature at which the measurement is taken.[7]

Calculation of Specific Rotation

The specific rotation ([α]) is calculated using Biot's Law.[5][8]

[α] = α / (l × c)

Where:

-

α is the observed optical rotation in degrees.[3]

-

l is the path length of the sample cell in decimeters (dm).[3]

-

c is the concentration of the sample in g/mL.[3]

The calculated specific rotation can then be compared to literature values to assess the enantiomeric purity of the sample. An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic (50:50) mixture will have an optical rotation of zero.[7]

Visualizations

Diagram 1: Chirality and Optical Activity of 1-Phenylethanol

References

- 1. nbinno.com [nbinno.com]

- 2. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 6. B21188.06 [thermofisher.com]

- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 8. vernier.com [vernier.com]

(S)-1-Phenylethanol: A Comprehensive Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylethanol is a chiral aromatic alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries. Its characteristic floral scent and its role as a versatile chiral building block for the synthesis of bioactive molecules make it a compound of high interest. This technical guide provides an in-depth overview of the natural occurrence of this compound and the biosynthetic pathways responsible for its formation in various organisms. The document further details experimental protocols for the extraction, identification, and quantification of this compound, as well as for the study of its biosynthesis.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, including plants, fruits, beverages, and microorganisms. Its presence contributes to the characteristic aroma of many of these sources.

In Plants and Food Products

1-Phenylethanol (B42297) has been identified in numerous plant species and food products. While the specific enantiomeric distribution is not always reported, its presence is well-documented. In tea (Camellia sinensis) flowers, 1-phenylethanol is a major volatile compound, where it exists as a glycoside along with its hydrolase, β-primeverosidase.[1][2] It has also been reported in cranberries, grapes, chives, Scottish spearmint oil, cocoa, and black tea.[1][2] The compound has been detected in various foods, including pears, mushrooms, and alcoholic beverages.[3][4]

| Natural Source | Concentration / Relative Abundance | Enantiomeric Ratio (S:R) | Reference(s) |

| Tea (Camellia sinensis) Flowers | Major volatile component | (R)-isomer is often predominant | [1] |

| Grapes | Detected | Not specified | [2] |

| Cocoa | Detected | Not specified | [2] |

| Cranberries | Detected | Not specified | [2] |

| Merlot Wine (Spontaneous Fermentation, 2020) | 56.8 mg/L | Not specified | [5] |

| Merlot Wine (Spontaneous Fermentation, 2021) | 57.6 mg/L | Not specified | [5] |

| Chardonnay Wine | Implicated in aroma and palate | Not specified | [6] |

In Microorganisms

Various microorganisms are known to produce this compound, primarily through the enantioselective reduction of acetophenone (B1666503). This capability has been extensively explored for biotechnological applications.

| Microorganism | Product | Enantiomeric Excess (ee) of (S)-isomer | Reference(s) |

| Candida zeylanoides P1 | This compound | Up to 99% | [7] |

| Rhodotorula mucilaginosa YS62 | This compound | 99.9% | [7] |

| Baker's Yeast (Saccharomyces cerevisiae) | This compound | High | [8] |

| Botrytis cinerea | This compound | 93.8% | [1][9] |

Biosynthesis of this compound

The biosynthesis of this compound in both plants and microorganisms primarily proceeds through the reduction of acetophenone, which is derived from the amino acid L-phenylalanine.

Biosynthetic Pathway in Plants

In plants such as tea (Camellia sinensis), the biosynthesis of 1-phenylethanol follows the phenylpropanoid pathway.

The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Through a series of subsequent enzymatic reactions, which are part of the broader phenylpropanoid pathway, acetophenone is synthesized. The final step is the stereospecific reduction of acetophenone to this compound, catalyzed by an (S)-specific alcohol dehydrogenase (ADH) or short-chain dehydrogenase/reductase (SDR) .

Biosynthesis in Microorganisms

Microorganisms, particularly yeasts, are widely utilized for the production of this compound via the enantioselective reduction of exogenously supplied acetophenone. This biotransformation is a key process in industrial biotechnology.

The process relies on the activity of intracellular ADHs or carbonyl reductases that exhibit high stereoselectivity for the reduction of the carbonyl group of acetophenone to the corresponding (S)-alcohol. A critical aspect of this biotransformation is the regeneration of the reduced cofactor (NADH or NADPH), which is typically achieved through the metabolism of a co-substrate like glucose.

Experimental Protocols

This section provides detailed methodologies for the analysis and study of this compound.

Extraction and Analysis of this compound from Plant Material

A common workflow for the analysis of volatile compounds from plants involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) of Floral Scents [10][11][12][13][14][15][16]

-

Sample Preparation: Place a known weight of fresh plant material (e.g., 1-5 g of flower petals) into a headspace vial (e.g., 20 mL).

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS) for thermal desorption of the analytes.

-

GC Column: Use a chiral capillary column (e.g., a cyclodextrin-based column) suitable for the separation of enantiomers.

-

Oven Temperature Program: Develop a temperature gradient to achieve optimal separation of the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra for compound identification.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard. Quantify the compound using a calibration curve prepared with the standard. Determine the enantiomeric ratio by integrating the peak areas of the (S) and (R) enantiomers.

Microbial Biotransformation of Acetophenone to this compound

Protocol for Whole-Cell Bioreduction [7][8][9][17][18][19][20]

-

Microorganism Cultivation: Inoculate a suitable microorganism (e.g., Saccharomyces cerevisiae or Candida zeylanoides) into a sterile growth medium (e.g., YPD broth) and incubate with shaking at an appropriate temperature (e.g., 30°C) until the desired cell density is reached.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0). Resuspend the cells in the same buffer to a specific concentration.

-

Biotransformation Reaction:

-

To a reaction vessel containing the cell suspension, add a co-substrate for cofactor regeneration (e.g., glucose).

-

Add the substrate, acetophenone, to the desired final concentration. The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol) to improve solubility.

-

Incubate the reaction mixture with agitation at a controlled temperature.

-

-

Reaction Monitoring and Product Extraction:

-

At different time points, withdraw aliquots of the reaction mixture.

-

Extract the product, this compound, from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

-

Analysis: Analyze the organic extract by chiral GC-MS as described in section 3.1 to determine the concentration of this compound and the enantiomeric excess.

Purification and Characterization of Alcohol Dehydrogenase

Protocol for Purification of a Recombinant His-tagged ADH [21][22][23][24][25]

-

Overexpression: Transform E. coli cells with an expression vector containing the gene for the alcohol dehydrogenase of interest with a polyhistidine-tag. Induce protein expression under optimal conditions (e.g., with IPTG).

-

Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged ADH from the column using a buffer with a high concentration of imidazole.

-

Buffer Exchange: Remove the imidazole and exchange the buffer of the purified protein solution using dialysis or a desalting column.

-

Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.

Enzyme Assay

The activity of the purified ADH can be assayed by monitoring the change in absorbance at 340 nm, which corresponds to the consumption or production of NADH/NADPH.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer, the substrate (acetophenone), and the cofactor (NADH or NADPH).

-

Initiation: Initiate the reaction by adding a small amount of the purified enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the cofactor.

Site-Directed Mutagenesis of Alcohol Dehydrogenase

Site-directed mutagenesis can be employed to alter the properties of an ADH, such as its substrate specificity or enantioselectivity.[26][27][28][29]

A General PCR-based Protocol [28][30]

-

Primer Design: Design a pair of complementary primers containing the desired mutation in the middle.

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type ADH gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: Digest the parental, non-mutated DNA template with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

-

Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.

-

Screening and Sequencing: Isolate plasmids from the resulting colonies and sequence the ADH gene to confirm the presence of the desired mutation.

Conclusion

This compound is a naturally occurring chiral molecule with significant industrial relevance. Its biosynthesis, originating from L-phenylalanine, is a fascinating example of stereoselective enzymatic catalysis in both plants and microorganisms. The experimental protocols detailed in this guide provide a framework for researchers to investigate the natural occurrence of this compound, elucidate its biosynthetic pathways, and engineer enzymes for its enhanced production. A thorough understanding of these aspects is crucial for harnessing the full potential of this valuable chiral building block in various scientific and commercial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 3. Showing Compound 1-Phenylethanol (FDB010561) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for 1-Phenylethanol (HMDB0032619) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. Aromatic Higher Alcohols in Wine: Implication on Aroma and Palate Attributes during Chardonnay Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric reduction of acetophenone with calcium-alginate-entrapped Baker's yeast in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 20. eurekaselect.com [eurekaselect.com]

- 21. academic.oup.com [academic.oup.com]

- 22. journals.asm.org [journals.asm.org]

- 23. jmb.or.kr [jmb.or.kr]

- 24. researchgate.net [researchgate.net]

- 25. Purification and Characterization of a Novel Alcohol Dehydrogenase from Leifsonia sp. Strain S749: a Promising Biocatalyst for an Asymmetric Hydrogen Transfer Bioreduction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Site-directed mutagenesis and enzyme properties of mammalian alcohol dehydrogenases correlated with their tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Site-Directed Mutagenesis [protocols.io]

- 29. pubs.acs.org [pubs.acs.org]

- 30. assaygenie.com [assaygenie.com]

(S)-1-Phenylethanol: A Chiral Building Block for Asymmetric Synthesis

(S)-1-Phenylethanol is a valuable chiral building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its importance stems from the presence of a stereogenic center, which allows for the introduction of specific chirality into target molecules, a critical aspect in the development of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value |

| CAS Number | 1445-91-6 |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 204 °C |

| Melting Point | 20.7 °C |

| Solubility | Slightly soluble in water |

Synthesis of this compound

The enantioselective synthesis of this compound is a key focus in organic chemistry, with several methods developed to achieve high enantiomeric purity. The primary precursor for most syntheses is acetophenone (B1666503).

Asymmetric Reduction of Acetophenone

The most common and efficient method for producing this compound is the asymmetric reduction of prochiral acetophenone. This can be achieved through various catalytic systems, including both chemical and biological methods.

Catalytic Asymmetric Hydrogenation:

This method employs chiral metal complexes, such as those based on Ruthenium, Rhodium, or Iridium, to catalyze the hydrogenation of acetophenone with high enantioselectivity. Noyori-type catalysts are particularly effective, often achieving quantitative yields and enantiomeric excesses (ee) greater than 99%.[1]

Biocatalytic Reduction (Bioreduction):

Enzymes, particularly alcohol dehydrogenases (ADHs), from various microorganisms are used to reduce acetophenone to this compound with high stereoselectivity.[2][3][4][5] Whole-cell biocatalysts, such as those from Lactobacillus species or even plant-based sources like carrots and Ispir beans, offer a green and cost-effective alternative to metal catalysts.[3][4][5][6] These systems often utilize a cosubstrate, like glucose or isopropanol, for cofactor regeneration (NADH or NADPH).[2][3][4][5]

Workflow for Biocatalytic Asymmetric Reduction

Caption: Biocatalytic reduction of acetophenone to this compound.

Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol (B42297)

Another significant route to enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of 1-phenylethanol. This method utilizes enzymes, typically lipases, that selectively acylate one enantiomer, leaving the other unreacted.[7][8]

In a typical process, racemic 1-phenylethanol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) like Novozym 435 (Candida antarctica lipase B).[8] The enzyme preferentially catalyzes the acylation of the (R)-enantiomer, resulting in the formation of (R)-1-phenylethyl acetate and leaving behind unreacted this compound with high enantiomeric excess.[7][8]

Workflow for Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution of racemic 1-phenylethanol.

Quantitative Data on Synthesis Methods

The following tables summarize the quantitative data for various synthetic methods leading to this compound.

Table 1: Asymmetric Reduction of Acetophenone

| Catalyst/Biocatalyst | Reducing Agent/Cosubstrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| RuBr₂[(S,S)-xylskewphos] | H₂ in ethanol | 100 | 88.0 | [9] |

| Ispir bean (Phaseolus vulgaris) acetone (B3395972) powder | Glucose | ~40 | >99 | [3][4][5] |

| Candida parapsilosis CCTCC M203011 (mutant E228S) | NADPH | 80.2 | >99 (for (R)-enantiomer) | [10] |

| Immobilized carrots (Daucus carota) | - | up to 84 | up to 98 | [6] |

Table 2: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

| Enzyme | Acyl Donor | Unreacted this compound ee (%) | Conversion (%) | Reference |

| Novozym 435 | Vinyl acetate | >99 | ~50 | [8] |

| Acylase I | Vinyl acetate | High (ratio of S:R unreacted alcohol is 3:1) | - | [7] |

| Burkholderia cepacia lipase | Isopropenyl acetate | >99 | ~40 | [11][12] |

Experimental Protocols

General Protocol for Asymmetric Bioreduction using Ispir Bean Powder

This protocol is a generalized procedure based on the work by Baydar Atak et al.[3][4][5]

-

Biocatalyst Preparation: Ispir beans (Phaseolus vulgaris) are ground into a fine powder. An acetone powder can be prepared by treating the bean particulates with cold acetone to permeabilize the cells.

-

Reaction Setup: In a suitable reaction vessel (e.g., an orbital shaker flask), combine a phosphate (B84403) buffer (pH ~7.0), acetophenone (substrate), glucose (cosubstrate), and the prepared Ispir bean powder (biocatalyst).

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) and agitation rate (e.g., 150 rpm) for a specified duration (e.g., 36 hours).

-

Workup and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then analyzed by chiral HPLC to determine the concentration and enantiomeric excess of this compound.

General Protocol for Enzymatic Kinetic Resolution using Novozym 435

This protocol is a generalized procedure based on the work by Li et al. and others.[8]

-

Reaction Setup: In a sealed vial, dissolve racemic 1-phenylethanol and vinyl acetate (acyl donor) in a suitable organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).

-

Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica lipase B) to the reaction mixture.

-

Reaction Conditions: The reaction is conducted at a specific temperature (e.g., 42°C) with stirring for a predetermined time (e.g., 75 minutes) to achieve approximately 50% conversion.

-

Enzyme Removal and Analysis: The immobilized enzyme is removed by filtration. The filtrate, containing unreacted this compound and the product (R)-1-phenylethyl acetate, is analyzed by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol.

-

Purification: The unreacted this compound can be separated from the ester product by column chromatography.

Applications of this compound in Synthesis

This compound serves as a versatile chiral precursor for a wide range of pharmaceuticals and other biologically active molecules.[13] Its hydroxyl group can be easily derivatized or replaced, allowing for the construction of more complex chiral structures.

Applications of this compound

Caption: Key applications of this compound as a chiral building block.

Some notable applications include its use in the synthesis of:

-

Antidiabetic and antidepressant medications.

-

Antirabic, antiparasitic, antimicrobial, and antifungal agents. [2]

-

Liquid crystals and optically active polymers. [14]

-

It can also be employed as a chiral derivatizing agent to determine the absolute configuration of other molecules.[13]

References

- 1. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis of ( S )-1-phenylethanol, a precursor to low-molecular-weight bioregulators - Chanysheva - Russian Journal of General Chemistry [journals.rcsi.science]

- 3. Optimization of the asymmetric synthesis of (S)-1-phenyle... [degruyterbrill.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (S)-(-)-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 10. Efficicent (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)-Carbonyl Reductase II and NADPH Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of (S)-1-Phenylethanol in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenylethanol, a chiral aromatic alcohol, has emerged as a cornerstone in the field of asymmetric catalysis. Its significance stems from its utility as a versatile chiral building block, a precursor to valuable chiral ligands, and its potential application as a chiral auxiliary. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in asymmetric synthesis, with a focus on its preparation, applications, and the underlying principles of stereocontrol.

Introduction to this compound in Asymmetric Synthesis

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological effects. Consequently, the ability to selectively synthesize a single enantiomer of a target molecule is of paramount importance in drug discovery and development. This compound serves as a valuable starting material and intermediate in the synthesis of a wide array of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its utility is primarily attributed to the presence of a stereogenic center at the carbinol carbon, which can be exploited to induce chirality in subsequent chemical transformations.

Synthesis of Enantiomerically Pure this compound

The efficient and selective synthesis of this compound is crucial for its application in asymmetric catalysis. Two primary methodologies have been extensively developed: enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) and asymmetric reduction of prochiral acetophenone (B1666503).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. In the case of 1-phenylethanol, lipases are commonly employed to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Table 1: Quantitative Data for Enzymatic Kinetic Resolution of (±)-1-Phenylethanol

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Enantiomeric Excess of this compound (ee%) | Conversion (%) | Reference |

| Novozyme 435 | Vinyl acetate (B1210297) | n-Hexane | 42 | 1.25 | >99 | ~50 | [1] |

| Acylase I | Vinyl acetate | Hexane | Room Temp | 168 | >99 (of unreacted alcohol) | ~50 | [3] |

| Lipase from Burkholderia cepacia | Vinyl acetate | Toluene | 53.4 | 18.6 | 99.2 | ~50 | [1] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol [1]

-

Reaction Setup: To a 25 mL sealed glass bioreactor, add 240 mM of (R,S)-1-phenylethanol dissolved in n-hexane.

-

Addition of Reagents: Add vinyl acetate (3 equivalents) and 11 mg/mL of Novozyme 435 lipase. The total reaction volume is typically 5 mL.

-

Reaction Conditions: The reaction mixture is stirred at 200 rpm for 75 minutes at 42°C.

-

Work-up: After the reaction, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

-

Purification and Analysis: The residue is dissolved in a suitable solvent (e.g., MTBE) and filtered. The enantiomeric excess of the unreacted this compound is determined by chiral HPLC analysis.

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Reduction of Acetophenone

The direct asymmetric reduction of the prochiral ketone, acetophenone, offers a more atom-economical route to enantiopure this compound. This transformation is often accomplished using whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases) that exhibit high enantioselectivity.

Table 2: Quantitative Data for Asymmetric Reduction of Acetophenone to this compound

| Biocatalyst | Co-substrate | pH | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Rhodotorula glutinis (immobilized cells) | Glucose | 7.0 | 30 | 48 | 77 | >99 | [4] |

| Ispir bean (Phaseolus vulgaris) acetone (B3395972) powder | Glucose | 7.0 | 30 | 36 | ~40 (conversion) | >99 | [5] |

| This compound dehydrogenase (PEDH) from Aromatoleum aromaticum | NADH | 7.0 | 30 | - | - | >99 | [6] |

Experimental Protocol: Asymmetric Bioreduction of Acetophenone using Immobilized Rhodotorula glutinis [4]

-

Biocatalyst Preparation: Rhodotorula glutinis cells are cultured and subsequently immobilized in a suitable matrix (e.g., calcium alginate).

-

Reaction Setup: In a buffered solution (pH 7.0), 45 mM of acetophenone is added along with the immobilized biocatalyst (6g wet weight) and glucose (as a co-substrate for cofactor regeneration).

-

Reaction Conditions: The reaction is incubated at 30°C with shaking for 48 hours.

-

Extraction and Purification: The product, this compound, is extracted from the reaction mixture using an organic solvent. The solvent is then evaporated.

-

Analysis: The yield and enantiomeric excess of the this compound are determined by GC or chiral HPLC.

Signaling Pathway for Biocatalytic Asymmetric Reduction

Caption: Biocatalytic Asymmetric Reduction Pathway.

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While the closely related (S)-1-phenylethylamine is a well-established chiral auxiliary, direct and widespread applications of this compound in this role are less documented in the literature. However, the principles of its potential use can be extrapolated from its amine analog and other alcohol-based auxiliaries.

The general strategy would involve the formation of an ether or ester linkage between this compound and a prochiral molecule. The bulky phenyl group of the auxiliary would then sterically hinder one face of the molecule, directing the approach of a reagent to the opposite face, thereby inducing diastereoselectivity.

Logical Workflow for the Application of a Chiral Auxiliary

Caption: Chiral Auxiliary Workflow.

Potential Applications in Asymmetric Alkylation

In a hypothetical scenario, an ester of a carboxylic acid with this compound could be subjected to enolate formation followed by alkylation. The stereochemical outcome would be dictated by the preferred conformation of the enolate, which is influenced by the steric bulk of the phenyl group on the auxiliary.

Potential Applications in Asymmetric Diels-Alder Reactions

Similarly, an acrylate (B77674) ester of this compound could be used as a chiral dienophile in a Diels-Alder reaction. The auxiliary would direct the approach of the diene to one of the two faces of the double bond, leading to a diastereomerically enriched cycloadduct.

This compound as a Chiral Building Block in Drug Development

The primary and most significant role of this compound in asymmetric catalysis is as a chiral building block. Its pre-existing stereocenter is incorporated into the final target molecule, often a pharmaceutically active compound. This approach is highly efficient as it avoids the need for a late-stage introduction of chirality.

Numerous bioactive molecules are synthesized using this compound as a starting material. Its applications span a wide range of therapeutic areas, including antidiabetic and antidepressant agents.[2]

Conclusion

This compound is a versatile and indispensable molecule in the field of asymmetric catalysis. Its efficient synthesis through enzymatic kinetic resolution and asymmetric reduction has made it readily available in high enantiopurity. While its direct application as a chiral auxiliary is not as widespread as its amine counterpart, its role as a fundamental chiral building block in the synthesis of complex, biologically active molecules is firmly established. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this compound is essential for the design and execution of efficient and stereoselective synthetic routes. The continued development of novel biocatalysts and synthetic methodologies will undoubtedly expand the utility of this important chiral alcohol in the years to come.

References

An In-Depth Technical Guide to the Toxicological and Safety Profile of (S)-1-Phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological and safety data for (S)-1-Phenylethanol. The information is compiled from various safety data sheets and scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying metabolic and toxicological pathways. This document is intended to serve as a critical resource for professionals involved in the research, development, and handling of this chemical compound.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route. The available data, primarily from studies on the racemic mixture (1-Phenylethanol), are summarized below.

Table 1: Acute Toxicity of 1-Phenylethanol

| Route of Administration | Species | Test Guideline (Presumed) | Endpoint | Value | Reference |

| Oral | Rat | OECD 401/423 | LD50 | 400 mg/kg | [1][2] |

| Subcutaneous | Mouse | - | LD50 | 250 mg/kg | [1] |

| Dermal | Rabbit | OECD 402 | LD50 | > 2500 mg/kg | [2] |

Experimental Protocols for Acute Toxicity Testing

Oral LD50 (OECD 401/423): The acute oral toxicity is determined by administering a single dose of the substance to fasted animals (typically rats) via gavage. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. The Acute Toxic Class Method (OECD 423) uses a stepwise procedure with a smaller number of animals to assign a classification.

Dermal LD50 (OECD 402): The substance is applied to a shaved area of the skin of the test animal (typically rabbits or rats) for 24 hours under a semi-occlusive dressing. The animals are observed for 14 days for signs of toxicity and mortality. The LD50 is the dose that is lethal to 50% of the animals.

Irritation and Sensitization

This compound is classified as a skin irritant and can cause serious eye damage. It is not considered to be a skin sensitizer.

Table 2: Irritation and Sensitization Data for 1-Phenylethanol

| Endpoint | Species | Test Guideline (Presumed) | Result | Reference |

| Skin Irritation | Rabbit | OECD 404 (Draize Test) | Irritating | [2] |

| Eye Irritation | Rabbit | OECD 405 (Draize Test) | Severe Irritation / Serious Eye Damage | [1][2] |

| Skin Sensitization | - | - | Not a sensitizer | [3] |

Experimental Protocols for Irritation Testing

Skin Irritation (Draize Test, OECD 404): A small amount of the substance is applied to a patch of shaved skin on a rabbit. The area is then covered with a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.

Eye Irritation (Draize Test, OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for redness, swelling, discharge, and corneal opacity at various time points after application.

Mutagenicity

Based on the available data, this compound is not considered to be mutagenic.

Table 3: Mutagenicity Data for 1-Phenylethanol

| Test | System | Test Guideline (Presumed) | Result | Reference |

| Ames Test | Salmonella typhimurium | OECD 471 | Non-mutagenic | [2] |

Experimental Protocol for Mutagenicity Testing

Ames Test (OECD 471): This bacterial reverse mutation assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The bacteria are exposed to the test substance with and without metabolic activation (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-free medium, suggesting that the substance has caused a reverse mutation.

Repeated Dose Toxicity

Information on the repeated dose toxicity of this compound is limited. A study on the racemate in mice provides a No Observed Adverse Effect Level (NOAEL).

Table 4: Repeated Dose Toxicity of (±)-α-Methylbenzyl alcohol

| Species | Route | Duration | NOAEL | Observed Effects | Reference |

| Mouse | Oral | 16 Days | 500 mg/kg | At higher doses, signs of toxicity included cough, shortness of breath, headache, nausea, and vomiting. | [4] |

Experimental Protocol for Repeated Dose Toxicity Testing

28-Day Repeated Dose Oral Toxicity Study (OECD 407): This study involves the daily oral administration of the test substance to animals (usually rats) for 28 days. Three dose levels are typically used, along with a control group. During the study, clinical observations, body weight, food and water consumption, hematology, and clinical biochemistry are monitored. At the end of the study, a full necropsy and histopathological examination of organs are performed to identify any target organ toxicity and to determine the NOAEL.

Metabolic Pathway and Toxicological Signaling

The metabolism of this compound is a key determinant of its toxicity. The primary metabolic pathway involves oxidation to acetophenone (B1666503), followed by conjugation reactions for detoxification and excretion.

Metabolic Pathway

The biotransformation of this compound primarily occurs in the liver. The initial and rate-limiting step is the oxidation of the alcohol to a ketone, acetophenone. This reaction is likely catalyzed by alcohol dehydrogenases and potentially cytochrome P450 (CYP) enzymes, although specific isozymes have not been definitively identified for 1-phenylethanol. The resulting acetophenone can then undergo further metabolism. The parent compound, this compound, can also be directly conjugated with glucuronic acid or sulfate (B86663) to form water-soluble metabolites that are readily excreted.

Potential Toxicological Signaling Pathway

The toxicity of this compound may be linked to its metabolite, acetophenone. High concentrations of acetophenone could potentially lead to cellular toxicity through mechanisms similar to those observed with other toxic ketones. A plausible pathway involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. This depletion can lead to oxidative stress, characterized by an increase in reactive oxygen species (ROS). Elevated ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger downstream signaling cascades leading to inflammation and apoptosis (programmed cell death).

References

- 1. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 2. Sulfate conjugation in drug metabolism: role of inorganic sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of 1-Phenylethanol: A Technical Guide

An in-depth exploration for researchers, scientists, and drug development professionals into the history, synthesis, and multifaceted applications of 1-phenylethanol (B42297), a cornerstone chiral alcohol in modern chemistry.

Introduction

1-Phenylethanol (C₆H₅CH(OH)CH₃), also known as styralyl alcohol or methylphenylcarbinol, is an aromatic alcohol that holds a significant position in the landscape of organic chemistry and industrial synthesis. As one of the most readily available chiral alcohols, its enantiomers, (R)- and (S)-1-phenylethanol, serve as crucial building blocks in the asymmetric synthesis of a wide array of pharmaceuticals, fragrances, and other fine chemicals. This technical guide delves into the historical context of its discovery, detailed experimental protocols for its synthesis, its quantitative properties, and its far-reaching industrial and biological significance.

Discovery and Historical Significance

While the precise first synthesis is not definitively attributed to a single individual, scientific literature indicates that 1-phenylethanol was first synthesized in the early 20th century during foundational studies into chiral alcohols and their formation through asymmetric reduction reactions.[1] Its discovery was a pivotal moment, providing chemists with a valuable model for studying stereochemistry and a versatile intermediate for more complex organic syntheses.

The historical significance of 1-phenylethanol is deeply intertwined with the development of the fragrance and flavor industry. Its mild, pleasant floral odor, often described as reminiscent of gardenia and hyacinth, led to its use as a fragrance ingredient in perfumes, soaps, and cosmetics.[2] Beyond its olfactory properties, the industrial importance of 1-phenylethanol escalated with its role as a key intermediate in the production of styrene. In the propylene (B89431) oxide/styrene monomer (PO/SM) process, the dehydration of 1-phenylethanol is a critical step.[2]

In the realm of pharmaceuticals, the chirality of 1-phenylethanol is of paramount importance. The demand for enantiomerically pure compounds in drug development has cemented the role of its individual enantiomers as indispensable chiral building blocks for the synthesis of various bioactive molecules.

Quantitative Data

The physical and chemical properties of 1-phenylethanol are well-characterized, providing essential data for its application in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₈H₁₀O |

| Molar Mass | 122.167 g·mol⁻¹[2] |

| Appearance | Colorless liquid[2] |

| Odor | Mild gardenia-hyacinth scent[2] |

| Melting Point | 20.7 °C (69.3 °F; 293.8 K)[2] |

| Boiling Point | 204 °C (399 °F; 477 K)[2] |

| Density | 1.012 g/mL at 25 °C |

| Solubility in water | 1.95 g/dm³[2] |

| log P | 1.4[2] |

| Flash Point | 93 °C (199 °F; 366 K)[2] |

| Refractive Index | 1.527 at 20 °C |

Experimental Protocols

The synthesis of 1-phenylethanol can be achieved through several established methods. The two most common laboratory-scale preparations are the Grignard reaction and the reduction of acetophenone (B1666503).

Synthesis via Grignard Reaction

This protocol details the synthesis of 1-phenylethanol from bromobenzene (B47551) and acetaldehyde (B116499) via a phenylmagnesium bromide intermediate.

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

Bromobenzene

-

Acetaldehyde

-

10% Sulfuric acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, addition funnel, separatory funnel, heating mantle, ice bath.

Procedure:

-

Preparation of the Grignard Reagent:

-

Place 2.0 g of magnesium turnings in a dry round-bottom flask equipped with a condenser and an addition funnel.

-

Prepare a solution of 8.0 mL of bromobenzene in 60 mL of dry ether and place it in the addition funnel.

-

Add approximately 15 mL of the bromobenzene solution to the flask to initiate the reaction. The reaction is indicated by the development of turbidity and gentle boiling of the ether.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete formation of the phenylmagnesium bromide.

-

-

Reaction with Acetaldehyde:

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Prepare a solution of 4.5 mL of acetaldehyde in 15.5 mL of dry ether and place it in the addition funnel.

-

Add the acetaldehyde solution dropwise to the cooled Grignard reagent with stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reaction.[3] A thick precipitate of the magnesium alkoxide salt will form.[3][4]

-

After the addition is complete, allow the mixture to stand for at least 5 minutes.[3]

-

-

Work-up:

-

Pour the reaction mixture into a flask containing 25 mL of 10% sulfuric acid and 15 g of ice.[3]

-

Transfer the mixture to a separatory funnel. The layers are separated, and the aqueous layer is extracted with two portions of ether.

-

Combine the ether extracts and wash with a saturated sodium chloride solution.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by simple distillation to obtain the crude 1-phenylethanol.

-

The product can be further purified by vacuum distillation.

-

Synthesis via Reduction of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol using sodium borohydride (B1222165).

Materials:

-

Acetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) or 95% Ethanol

-

3M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Beaker, conical flask, separatory funnel, hot plate, ice bath.

Procedure:

-

Reduction:

-

Dissolve 1.0 g of acetophenone in 14 mL of methanol in a conical flask.[5]

-

Cool the solution in an ice bath to 0 °C.[5]

-

In a separate beaker, dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol.[6]

-

Slowly add the sodium borohydride solution to the cooled acetophenone solution with continuous stirring. Maintain the temperature below 50°C.[7] The reaction is exothermic.

-

After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.[6]

-

-

Work-up:

-

Carefully add 4 mL of 3M hydrochloric acid to the reaction mixture to decompose the excess sodium borohydride and the borate (B1201080) esters.[6] Hydrogen gas will be evolved.

-

Heat the mixture to boiling on a hot plate until it separates into two layers.[6][7]

-

Cool the mixture in an ice bath and transfer it to a separatory funnel.

-

Extract the aqueous layer with two portions of diethyl ether.[7]

-